molecular formula C32H22N4O4 B1249616 Pityriarubin A

Pityriarubin A

Cat. No. B1249616
M. Wt: 526.5 g/mol
InChI Key: MTYFENJTEZHZIP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityriarubin A is a natural product found in Malassezia furfur with data available.

Scientific Research Applications

Inhibition of Respiratory Burst in Human Neutrophils

Pityriarubin A, along with other compounds isolated from cultures of the yeast Malassezia furfur, has been found to inhibit respiratory burst in human neutrophils activated by various agents. This effect is unexpected and highly selective. The release of 5‐lipoxygenase products in neutrophils is also inhibited in a dose-dependent manner, suggesting a potential role in the modulation of inflammatory responses (Krämer et al., 2005).

Production in Candida Glabrata and Potential Biological Functions

Research on Candida glabrata revealed that this yeast can synthesize compounds like pityriarubin. The presence of pityriarubin C in Candida glabrata suggests that the biochemical pathway for its synthesis might be fundamental and archaic, indicating potential evolutionary significance and a need for further investigation into its biological properties and genetic regulation (Mayser et al., 2007).

Role in Reduced Immunogenicity and Pathophysiology of Skin Conditions

Pityriarubin A's role in reducing the immune response, despite high bacterial load in conditions like pityriasis versicolor, is suggested. Its ability to suppress the production of reactive oxygen species by neutrophilic granulocytes in vivo indicates a specific anti-inflammatory activity, which might be crucial in understanding the pathogen's mechanisms in skin conditions (Wroblewski, Bär, & Mayser, 2005).

properties

Product Name

Pityriarubin A

Molecular Formula

C32H22N4O4

Molecular Weight

526.5 g/mol

IUPAC Name

(3S)-1',2'-bis(1H-indol-3-yl)-3',5'-dioxospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-cyclopentene]-3-carboxylic acid

InChI

InChI=1S/C32H22N4O4/c37-29-26(20-14-33-22-10-4-1-8-17(20)22)27(21-15-34-23-11-5-2-9-18(21)23)30(38)32(29)28-19(13-25(36-32)31(39)40)16-7-3-6-12-24(16)35-28/h1-12,14-15,25,33-36H,13H2,(H,39,40)/t25-/m0/s1

InChI Key

MTYFENJTEZHZIP-VWLOTQADSA-N

Isomeric SMILES

C1[C@H](NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O

Canonical SMILES

C1C(NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O

synonyms

pityriarubin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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